1-(1,3-Benzodioxol-5-yl)pentan-1-ol

Description

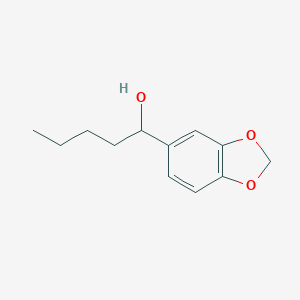

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7,10,13H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIYWLGVHHVGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278194 | |

| Record name | 1-(1,3-benzodioxol-5-yl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-01-5 | |

| Record name | NSC6605 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,3-benzodioxol-5-yl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, a secondary alcohol of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific alcohol, this guide leverages data from its immediate precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, and established principles of organic chemistry to predict its characteristics. This document covers the synthesis of the target compound from its ketone precursor, its predicted physicochemical properties, and a discussion of potential biological activities based on the known pharmacology of related benzodioxole derivatives. Experimental protocols for the synthesis and potential biological evaluation are also detailed to facilitate further research.

Introduction

The 1,3-benzodioxole moiety is a prominent scaffold in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its presence often imparts unique pharmacological properties, making derivatives of this structure attractive candidates for drug discovery programs. This compound is a secondary alcohol whose chemical space remains largely unexplored. Its structural similarity to other pharmacologically active compounds suggests potential for biological activity. This guide aims to consolidate the known information about its precursor and provide a predictive framework for the properties and potential applications of this compound.

Chemical and Physical Properties

Properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-one (Precursor)

The following table summarizes the known physicochemical properties of 1-(1,3-benzodioxol-5-yl)pentan-1-one.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)pentan-1-one | [2] |

| CAS Number | 63740-98-7 | [3] |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Boiling Point | 332.643 °C at 760 mmHg | [3] |

| Density | 1.135 g/cm³ | [3] |

| Flash Point | 146.089 °C | [3] |

| Appearance | Pale Yellow Oil | |

| Solubility | Soluble in Chloroform |

Predicted Properties of this compound

The conversion of a ketone to a secondary alcohol introduces a hydroxyl group, which significantly alters the molecule's physical properties, primarily due to the potential for hydrogen bonding.[4] The following table provides predicted properties for this compound based on the known properties of its precursor and general chemical principles.

| Property | Predicted Value/Characteristic | Justification |

| IUPAC Name | This compound | Standard nomenclature |

| Molecular Formula | C₁₂H₁₆O₃ | Addition of two hydrogen atoms during reduction |

| Molecular Weight | ~208.26 g/mol | Addition of two hydrogen atoms |

| Boiling Point | Higher than the ketone precursor (>333 °C) | The presence of the hydroxyl group allows for hydrogen bonding, which increases the energy required for a phase change from liquid to gas.[5] |

| Melting Point | Likely a low-melting solid or viscous oil | The introduction of a chiral center and hydrogen bonding capabilities may lead to a more ordered solid state compared to the precursor oil. |

| Density | Similar to the ketone precursor (~1.1 g/cm³) | The addition of two hydrogen atoms will have a minimal effect on the overall density. |

| Solubility | Increased solubility in polar solvents (e.g., water, ethanol); still soluble in nonpolar solvents (e.g., chloroform) | The hydroxyl group increases polarity and allows for hydrogen bonding with polar solvents.[4] |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Typical appearance for secondary alcohols of this molecular weight. |

Synthesis

The most direct and common method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(1,3-benzodioxol-5-yl)pentan-1-one.[6]

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Reduction of 1-(1,3-Benzodioxol-5-yl)pentan-1-one

This protocol is a general procedure and may require optimization.

Materials:

-

1-(1,3-Benzodioxol-5-yl)pentan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

-

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C to decompose the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Biological Activities and Signaling Pathways

While there is no direct biological data for this compound, the broader class of benzodioxole derivatives has been shown to exhibit a wide range of pharmacological activities. These include anti-tumor, anti-inflammatory, and neuropharmacological effects.[1][7]

Anti-Cancer Activity

Many benzodioxole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms often involve the induction of apoptosis (programmed cell death). It is plausible that this compound could exhibit similar properties.

Anti-Inflammatory Activity

Several benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7][9] The structural features of this compound may allow it to interact with the active sites of these enzymes.

Illustrative Signaling Pathway: Apoptosis

The following diagram illustrates a simplified intrinsic apoptosis pathway, which is a common target for anti-cancer drug development and may be modulated by benzodioxole derivatives.

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Safety and Handling

No specific safety data for this compound is available. Based on the data for its precursor and general laboratory safety, the following precautions are recommended.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents an under-investigated molecule with potential for interesting biological activities, given its structural relationship to other known pharmacophores. This guide provides a foundational understanding of its predicted chemical properties and a clear path for its synthesis. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and development. The experimental protocols and predictive data presented herein are intended to serve as a starting point for researchers and scientists in this endeavor.

References

- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 2. 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | C12H14O3 | CID 11790381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. This compound | 5422-01-5 | Benchchem [benchchem.com]

- 7. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors | Semantic Scholar [semanticscholar.org]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthesis of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol. While direct experimental data for this specific alcohol is limited in publicly accessible literature, this document compiles information on its corresponding ketone precursor and related analogous structures to provide a thorough understanding for research and development purposes. The synthesis of this compound is of interest due to the prevalence of the 1,3-benzodioxole moiety in various pharmacologically active molecules.

Molecular Structure and Identification

This compound is a secondary alcohol characterized by a pentanol chain attached to a 1,3-benzodioxole ring system at the first carbon of the pentyl group. The 1,3-benzodioxole group, also known as methylenedioxyphenyl, is a common functional group in natural products and synthetic compounds with diverse biological activities.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₆O₃ | - |

| Molecular Weight | 208.25 g/mol | - |

| CAS Number | Not available | - |

| Precursor (Ketone) | 1-(1,3-Benzodioxol-5-yl)pentan-1-one | [1][2][3][4][5] |

| Precursor CAS | 63740-98-7 | [3][4][5] |

Note: Properties for this compound are calculated or inferred due to the absence of direct experimental data in the searched literature.

The structural relationship between the alcohol and its ketone precursor is fundamental to its synthesis and potential chemical reactions.

Caption: Relationship between the ketone and alcohol forms.

Physicochemical Properties (Predicted and Analogous Data)

Table 2: Physicochemical Data of 1-(1,3-Benzodioxol-5-yl)pentan-1-one (Precursor)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2][3] |

| Molecular Weight | 206.24 g/mol | [1] |

| Boiling Point | 332.643 °C at 760 mmHg | [3] |

| Density | 1.135 g/cm³ | [3] |

| Flash Point | 146.089 °C | [3] |

Table 3: Physicochemical Data of an Analogous Alcohol, 1-(1,3-Benzodioxol-5-yl)ethan-1-ol

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Form | Solid | |

| CAS Number | 6329-73-3 |

Based on this data, this compound is expected to be a high-boiling liquid or a low-melting solid at room temperature, with a density slightly greater than water. Its solubility is likely to be low in water but good in organic solvents like ethanol, methanol, and chloroform.

Proposed Experimental Protocol: Synthesis

The most direct and common method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(1,3-Benzodioxol-5-yl)pentan-1-one. This transformation is a standard procedure in organic synthesis. A general protocol using sodium borohydride, a mild and selective reducing agent, is proposed below.

Objective: To synthesize this compound via the reduction of 1-(1,3-Benzodioxol-5-yl)pentan-1-one.

Materials:

-

1-(1,3-Benzodioxol-5-yl)pentan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Distilled water

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hydrochloric acid (1M, for workup)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-(1,3-Benzodioxol-5-yl)pentan-1-one (1.0 eq) in methanol.

-

Cooling: Cool the solution in an ice bath to 0-5 °C with stirring.

-

Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction by the slow addition of distilled water.

-

Acidification: Acidify the mixture to a pH of ~5-6 with 1M HCl to neutralize any remaining borohydride and to hydrolyze the borate esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Proposed synthesis workflow for the target alcohol.

Potential Biological Significance and Signaling Pathways

The 1,3-benzodioxole moiety is a well-known structural feature in many biologically active compounds. For instance, it is a key component of the antiepileptic drug Stiripentol. Compounds containing this moiety have been reported to interact with various biological targets. The methylenedioxyphenyl group is known to be a mechanism-based inhibitor of cytochrome P450 enzymes, which can lead to significant drug-drug interactions.

While the specific biological activity of this compound has not been documented, its structural similarity to other pharmacologically active benzodioxole derivatives suggests potential for CNS activity or modulation of metabolic enzymes. Further research would be required to elucidate its specific signaling pathway interactions.

Caption: Potential biological interactions of the title compound.

Conclusion

This compound is a molecule of interest due to its structural relation to known bioactive compounds. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis and further investigation. The proposed reduction of the corresponding ketone is a reliable and straightforward method to obtain this alcohol for research purposes. Future studies should focus on the experimental determination of its physicochemical properties and the exploration of its potential biological activities, particularly its interaction with CNS targets and metabolic pathways.

References

- 1. 1-(1,3-Benzodioxol-5-yl)pentan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(1,3-Benzodioxol-5-yl)pentan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one | 63740-98-7 [chemicalbook.com]

An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol

CAS Number: 5422-01-5

This technical guide provides a comprehensive overview of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, a benzodioxole derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential biological significance, with a focus on experimental data and methodologies.

Introduction

This compound is a secondary alcohol containing the 1,3-benzodioxole moiety. This structural feature is present in numerous naturally occurring and synthetic compounds with significant biological activities.[1] The primary interest in this compound arises from its role as a potential intermediate in the synthesis of various pharmacologically active molecules, including designer drugs such as methylenedioxypyrovalerone (MDPV), which is known for its stimulant effects on the nervous system.[1] The conversion of its precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, to the secondary alcohol via reduction is a common synthetic transformation.[1]

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of its precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, offer valuable insights.

| Property | Value (for 1-(1,3-benzodioxol-5-yl)pentan-1-one) | Reference |

| CAS Number | 63740-98-7 | [2][3] |

| Molecular Formula | C12H14O3 | [2][3][4] |

| Molecular Weight | 206.24 g/mol | [2] |

| Boiling Point | 332.643 °C at 760 mmHg | [3] |

| Density | 1.135 g/cm³ | [3] |

| Flash Point | 146.089 °C | [3] |

| XLogP3 | 2.6 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the reduction of its corresponding ketone precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one. A standard and effective method for this transformation is the use of sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 1-(1,3-benzodioxol-5-yl)pentan-1-one

This protocol is based on the general procedure for the reduction of ketones using sodium borohydride.[5]

Materials:

-

1-(1,3-benzodioxol-5-yl)pentan-1-one

-

Sodium borohydride (NaBH₄)

-

Ethanol (or Methanol)

-

Water

-

Dichloromethane (or Diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one in ethanol in a round-bottom flask equipped with a magnetic stirrer. The recommended initial concentration of the ketone is approximately 0.25 M.[6]

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. A molar ratio of at least two equivalents of hydride ion per ketone is often used in practice, meaning a 0.5 molar equivalent of NaBH₄ to the ketone.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (indicated by the disappearance of the starting material), slowly add water to quench the excess sodium borohydride.

-

Remove the ethanol using a rotary evaporator.

-

Extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Caption: Synthetic workflow for the reduction of 1-(1,3-benzodioxol-5-yl)pentan-1-one.

Analytical Characterization

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, a singlet for the methylenedioxy protons (O-CH₂-O), a multiplet for the carbinol proton (CH-OH), and signals corresponding to the pentyl chain protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the methylenedioxy carbon, the carbinol carbon, and the carbons of the pentyl chain. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the aromatic C-H and C=C bonds, as well as C-O stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₆O₃, MW: 208.25 g/mol ), and fragmentation patterns characteristic of the loss of water and cleavage of the pentyl chain. |

Biological Activity and Potential Applications

The benzodioxole moiety is a known pharmacophore, and derivatives have been investigated for a range of biological activities, including:

-

Anticancer and Cytotoxic Effects: Some benzodioxole derivatives have shown inhibitory activity against cancer cell lines.

-

Anti-inflammatory Properties: Certain compounds containing the benzodioxole core have demonstrated inhibition of cyclooxygenase (COX) enzymes.

-

Antioxidant Activity: The benzodioxole structure can contribute to the antioxidant properties of a molecule.

-

Antidiabetic Potential: Some derivatives have been screened for their α-amylase inhibitory effects.

While direct pharmacological studies on this compound are scarce, its structural similarity to other biologically active benzodioxoles suggests it could be a valuable scaffold for the development of new therapeutic agents. Its primary role, however, remains as a key intermediate in the synthesis of more complex molecules with defined pharmacological targets.

Signaling Pathway Interactions of Benzodioxole Derivatives

Although no specific signaling pathways have been elucidated for this compound, related benzodioxole compounds have been shown to interact with various biological targets. For instance, certain derivatives act as antagonists for the C5a receptor, which is involved in inflammatory responses.

Caption: Potential antagonism of the C5a receptor by benzodioxole derivatives.

Conclusion

This compound, with CAS number 5422-01-5, is a chemical intermediate of significant interest in the field of medicinal chemistry and drug development. While comprehensive data on the final compound is limited, its synthesis from the readily available ketone precursor is straightforward. The versatile biological activities associated with the benzodioxole scaffold suggest that this compound and its derivatives hold potential for the discovery of novel therapeutic agents. Further research into the specific biological profile of this compound is warranted to fully elucidate its pharmacological potential.

References

- 1. This compound | 5422-01-5 | Benchchem [benchchem.com]

- 2. 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | C12H14O3 | CID 11790381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1-(1,3-Benzodioxol-5-yl)pentan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

Physical and chemical characteristics of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol. Due to the limited availability of direct experimental data on this specific alcohol, this document synthesizes information from its immediate precursor, 1-(1,3-Benzodioxol-5-yl)pentan-1-one, and structurally related compounds containing the pharmacologically significant 1,3-benzodioxole moiety. The guide covers known synthetic pathways, predicted physicochemical properties, and potential biological significance, offering a foundational resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a secondary alcohol featuring a 1,3-benzodioxole ring system. This structural motif is a well-established pharmacophore present in a variety of naturally occurring and synthetic compounds with diverse biological activities.[1] The primary research interest in this compound stems from its role as a potential intermediate in the synthesis of novel psychoactive substances and other pharmacologically active agents.[1] Its direct precursor, 1-(1,3-Benzodioxol-5-yl)pentan-1-one, is a known intermediate in the synthesis of compounds like methylenedioxypyrovalerone (MDPV).[1][2] This guide will collate the available data on the precursor and predict the properties of the target alcohol, providing a framework for future experimental investigation.

Physicochemical Characteristics

Properties of the Precursor: 1-(1,3-Benzodioxol-5-yl)pentan-1-one

A substantial amount of data exists for the ketone precursor, which is essential for understanding the synthesis and potential properties of the alcohol.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [3][4] |

| Molecular Weight | 206.24 g/mol | [3][4] |

| Boiling Point | 332.643 °C at 760 mmHg | [5] |

| Density | 1.135 g/cm³ | [5] |

| Flash Point | 146.089 °C | [5] |

| Appearance | Pale Yellow Oil | |

| CAS Number | 63740-98-7 | [4] |

Predicted Properties of this compound

The conversion of the ketone to a secondary alcohol is expected to alter its physical properties in a predictable manner.

| Property | Predicted Value / Characteristic | Justification |

| Molecular Formula | C₁₂H₁₆O₃ | Addition of two hydrogen atoms during reduction. |

| Molecular Weight | ~208.26 g/mol | Increase due to the addition of two hydrogen atoms. |

| Boiling Point | Higher than the ketone precursor | The presence of a hydroxyl group allows for hydrogen bonding, which increases intermolecular forces and thus the boiling point. |

| Melting Point | Likely a low-melting solid or viscous oil | The introduction of a chiral center may affect the crystal lattice packing. |

| Solubility | Increased solubility in polar solvents (e.g., water, ethanol) compared to the ketone. | The hydroxyl group can participate in hydrogen bonding with polar solvents. |

| Density | Similar to or slightly lower than the ketone precursor. | The addition of hydrogen atoms will slightly increase the molar volume. |

| Appearance | Colorless to pale yellow oil or solid. | Similar to the precursor. |

Synthesis and Experimental Protocols

The most direct and common method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(1,3-Benzodioxol-5-yl)pentan-1-one.

General Experimental Protocol: Reduction of an Aryl Ketone using Sodium Borohydride

This protocol is a generalized procedure based on standard laboratory practices for the reduction of aryl ketones.

Materials:

-

1-(1,3-Benzodioxol-5-yl)pentan-1-one

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (dilute, for workup)

Procedure:

-

Dissolution: Dissolve 1-(1,3-Benzodioxol-5-yl)pentan-1-one in methanol or ethanol in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic and should be controlled.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Slowly add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Extraction: Extract the product into an organic solvent such as diethyl ether.

-

Washing: Wash the organic layer with deionized water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Biological and Pharmacological Context

While there is no specific pharmacological data available for this compound, the 1,3-benzodioxole scaffold is of significant interest in drug discovery.

-

Central Nervous System Activity: Many compounds containing the 1,3-benzodioxole moiety exhibit psychoactive properties. As previously mentioned, the precursor ketone is an intermediate in the synthesis of MDPV, a potent norepinephrine-dopamine reuptake inhibitor.[1]

-

Anticancer and Antimicrobial Potential: Various derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer and antimicrobial agents.[6]

-

Enzyme Inhibition: The 1,3-benzodioxole ring is known to interact with cytochrome P450 enzymes, which can lead to drug-drug interactions but also presents opportunities for designing enzyme inhibitors.

The introduction of a hydroxyl group and a chiral center in this compound could significantly modulate its biological activity compared to its ketone precursor, potentially altering its receptor binding profile and metabolic stability.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Standard laboratory safety precautions for handling novel chemical entities should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

The safety profile of the precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, indicates that it should be handled with care, avoiding contact with skin and eyes.[7]

Conclusion and Future Directions

This compound is a compound of interest due to its structural relationship to known psychoactive substances and the versatile bioactivity of the 1,3-benzodioxole moiety. While direct experimental data is scarce, this guide provides a foundational understanding based on its precursor and related compounds.

Future research should focus on:

-

The synthesis and purification of this compound to allow for thorough characterization.

-

Detailed spectroscopic analysis (NMR, IR, MS) to confirm its structure.

-

Determination of its key physicochemical properties, including melting point, boiling point, and solubility.

-

In vitro and in vivo studies to elucidate its pharmacological profile and potential biological activities.

This foundational work will be crucial for unlocking the full potential of this and related compounds in the field of drug discovery and development.

References

- 1. This compound | 5422-01-5 | Benchchem [benchchem.com]

- 2. 1-(1,3-Benzodioxol-5-yl)pentan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | C12H14O3 | CID 11790381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one | 63740-98-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

Spectroscopic Data Analysis of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, a derivative of the well-characterized precursor 1-(1,3-benzodioxol-5-yl)pentan-1-one. Due to the limited availability of direct experimental data for the alcohol, this document focuses on predicting its spectroscopic characteristics based on the known data of its ketone precursor and fundamental principles of spectroscopy. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.

Introduction

This compound is a secondary alcohol that can be synthesized via the reduction of its corresponding ketone, 1-(1,3-benzodioxol-5-yl)pentan-1-one. The benzodioxole moiety is a key structural feature in many biologically active compounds.[1] Accurate spectroscopic characterization is crucial for confirming the successful synthesis and purity of this alcohol. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, and analogous chemical structures.

Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.00 - 6.80 | m | 3H | Ar-H |

| 5.95 | s | 2H | O-CH ₂-O |

| ~4.60 | t | 1H | CH -OH |

| ~2.50 | s (broad) | 1H | OH |

| ~1.80 - 1.60 | m | 2H | CH ₂ |

| ~1.40 - 1.20 | m | 4H | (CH ₂)₂ |

| ~0.90 | t | 3H | CH ₃ |

Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~147.5 | C -O (Aromatic) |

| ~146.8 | C -O (Aromatic) |

| ~138.0 | C -CH(OH) (Aromatic) |

| ~119.5 | C H (Aromatic) |

| ~108.0 | C H (Aromatic) |

| ~106.5 | C H (Aromatic) |

| 101.0 | O-C H₂-O |

| ~75.0 | C H-OH |

| ~38.0 | C H₂ |

| ~28.0 | C H₂ |

| ~22.5 | C H₂ |

| ~14.0 | C H₃ |

Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch |

| ~3050 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic) |

| ~1250, ~1040 | C-O stretch |

| ~930 | O-CH₂-O bend |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Fragment |

| 208 | [M]⁺ |

| 190 | [M - H₂O]⁺ |

| 135 | [M - C₅H₁₁O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes the reduction of 1-(1,3-benzodioxol-5-yl)pentan-1-one to the target alcohol.

Materials:

-

1-(1,3-benzodioxol-5-yl)pentan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

IR Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid product between two sodium chloride (NaCl) plates.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the molecular structure and the general workflow for spectroscopic analysis.

Caption: Molecular structure with key hydroxyl functional group highlighted.

Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

References

The Benzodioxole Moiety: A Privileged Scaffold in Pharmacological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), moiety is a prominent structural motif found in numerous natural and synthetic compounds exhibiting a wide spectrum of pharmacological activities.[1][2] This heterocyclic scaffold, consisting of a benzene ring fused to a five-membered dioxole ring, is not merely a passive structural element but an active pharmacophore that significantly influences the biological profile of a molecule.[3] Its unique electronic and metabolic properties make it a cornerstone in the design of therapeutic agents, from anti-inflammatory and anticancer drugs to potent enzyme inhibitors.[2][4] This guide provides a comprehensive technical overview of the role of the benzodioxole moiety in pharmacology, focusing on its impact on cyclooxygenase (COX) inhibition, anticancer activity, and its profound and complex interaction with cytochrome P450 (CYP450) enzymes.

Introduction: The Chemical Versatility of the 1,3-Benzodioxole Core

The 1,3-benzodioxole structure is a key building block in synthetic and medicinal chemistry.[2] The fusion of the dioxole ring to the benzene ring creates a planar, electron-rich aromatic system that serves as a versatile scaffold for chemical modification.[3] This structure is present in a variety of natural products, such as piperine from black pepper, which has established antitumor properties, and safrole.[5] In medicinal chemistry, the benzodioxole ring is often used as a bioisostere for catechol or guaiacol moieties, improving pharmacokinetic properties such as metabolic stability and bioavailability.[6] Its derivatives have been investigated for a vast array of therapeutic applications, including anti-inflammatory, neuroprotective, antimicrobial, and analgesic effects.[4][7][8]

Role in Anti-Inflammatory Activity: COX Inhibition

A significant area of investigation for benzodioxole derivatives is in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs).[2][9] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking this pathway.

The benzodioxole moiety has been incorporated into NSAID-like structures to enhance potency and selectivity. It is suggested that the larger, more rigid benzodioxole group, when compared to a simple phenyl ring, can lead to better interactions within the COX active site, potentially improving COX-2 selectivity.[7]

Quantitative Data: COX Inhibition by Benzodioxole Derivatives

The following table summarizes the in vitro inhibitory activity of various synthesized benzodioxole derivatives against COX-1 and COX-2 enzymes.

| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Ref. IC₅₀ (µM) | Ref. Selectivity Index |

| 3b | COX-1 | 1.12 | 0.862 | Ketoprofen | 0.031 | 0.196 |

| COX-2 | 1.30 | 0.158 | ||||

| 4f | COX-1 | 0.725 | - | Ketoprofen | 0.031 | 0.196 |

| COX-2 | - | 0.158 | ||||

| 4d | COX-1 | 4.25 | 1.809 | Ketoprofen | 0.031 | 0.196 |

| COX-2 | 2.35 | 0.158 | ||||

| 4a (diazepine) | COX-1 | - | 0.85 | Ketoprofen | - | 0.20 |

| COX-2 | - | - | ||||

| 4b (diazepine) | COX-1 | 0.363 | > Ketoprofen | Ketoprofen | - | 0.20 |

| COX-2 | - | - |

Data compiled from Hawash et al., 2020 and Jaradat et al., 2017.[7][10][11]

Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the cyclooxygenase pathway, which is the primary target for benzodioxole-based anti-inflammatory agents.

Caption: The Arachidonic Acid Cascade and the site of COX inhibition.

Role in Anticancer Activity

The benzodioxole scaffold is integral to many compounds demonstrating significant cytotoxic activity against various cancer cell lines.[2][5] Piperine, a natural product, serves as a key example and inspiration for the synthesis of more potent derivatives.[5] The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data: Anticancer Activity of Benzodioxole Derivatives

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of selected benzodioxole compounds against human cancer cell lines.

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Drug | Ref. IC₅₀ (µM) |

| YL201 | MDA-MB-231 | Breast | 4.92 ± 1.09 | 5-Fluorouracil | 18.06 ± 2.33 |

| HJ1 | HeLa | Cervical | 4-fold > Piperine | Piperine | - |

| MDA-MB-231 | Breast | 10-fold > Piperine | Piperine | - | |

| 2a | Hep3B | Liver | Potent Activity | Doxorubicin | - |

| 3e | HeLa | Cervical | 219 (CC₅₀) | - | - |

| 12b | MCF-7 | Breast | 3.54 ± 0.265 µg/mL | - | - |

Data compiled from Zhang et al., 2025; Liu et al., 2024; Hawash et al., 2020; Al-Tel et al., 2020; and an additional study.[5][7][11][12][13][14]

Signaling Pathways: Apoptosis and Cell Cycle Arrest

Anticancer agents often trigger cell death by activating intrinsic or extrinsic apoptotic pathways and can halt proliferation by inducing cell cycle arrest. The diagrams below outline these fundamental processes.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. COX Inhibition Assay. [bio-protocol.org]

- 12. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

Potential Research Areas for Novel Benzodioxole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold, a five-membered heterocyclic ring fused to a benzene ring, is a privileged structure in medicinal chemistry. Its presence in numerous natural products and synthetic compounds with diverse biological activities has spurred significant interest in the development of novel benzodioxole derivatives as potential therapeutic agents. This technical guide provides an in-depth overview of promising research avenues for these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing relevant biological pathways.

Core Research Areas and Biological Activities

Novel benzodioxole derivatives have demonstrated a wide spectrum of pharmacological effects, making them attractive candidates for drug discovery programs. Key areas of investigation include:

-

Anticancer Activity: A significant body of research highlights the potent cytotoxic and antiproliferative effects of benzodioxole derivatives against various cancer cell lines. Mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2][3][4]

-

Anti-inflammatory and Analgesic Effects: Several derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade, suggesting their potential as novel anti-inflammatory drugs with potentially improved side-effect profiles compared to traditional NSAIDs.[5]

-

Antidiabetic Properties: Inhibition of enzymes such as α-amylase, which is involved in carbohydrate digestion, presents a promising strategy for controlling postprandial hyperglycemia. Certain benzodioxole derivatives have emerged as potent inhibitors of this enzyme.[6][7]

-

Neuroprotective and Other CNS Effects: The structural similarity of some benzodioxole derivatives to known neuroactive compounds suggests their potential in treating neurological disorders.

-

Antimicrobial and Antioxidant Activities: Various benzodioxole derivatives have exhibited promising activity against a range of microbial pathogens and have demonstrated the ability to scavenge free radicals, indicating their potential in combating infectious diseases and oxidative stress-related conditions.[8]

-

Plant Growth Regulation: Novel benzodioxole derivatives have been identified as potent auxin receptor agonists, promoting root growth and offering potential applications in agriculture.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for various biological activities of selected novel benzodioxole derivatives, providing a basis for comparison and further research.

Table 1: Anticancer Activity of Benzodioxole Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| YL201 | MDA-MB-231 | MTT | 4.92 ± 1.09 | [1] |

| 5-Fluorouracil | MDA-MB-231 | MTT | 18.06 ± 2.33 | [1] |

| HJ1 | HeLa | MTT | 4-fold > piperine | [9] |

| HJ1 | MDA-MB-231 | MTT | 10-fold > piperine | [9] |

| MAZ2 | Molm-13 | MTT | < 1 | [5] |

| MAZ2 | NB4 | MTT | < 1 | [5] |

| MAZ2 | HeLa | MTT | < 1 | [5] |

| MAZ2 | 4T1 | MTT | < 1 | [5] |

| Compound 2a | Hep3B | MTS | Potent | [2][4] |

| Compound 3e | HeLa | MTS | CC50 = 219 | [5] |

Table 2: COX Inhibition by Benzodioxole Derivatives

| Compound | Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Compound 4f | COX-1 | 0.725 | - | [5] |

| Compound 3b | COX-1 | 1.12 | 0.862 | [5] |

| Compound 3b | COX-2 | 1.3 | 0.862 | [5] |

| Compound 4d | COX-1 / COX-2 | - | 1.809 | [5] |

| Ketoprofen | COX-1 / COX-2 | - | 0.196 | [5] |

Table 3: α-Amylase Inhibition by Benzodioxole Derivatives

| Compound | IC50 (µM) | Reference |

| Compound IIa | 0.85 | [6][7] |

| Compound IIc | 0.68 | [6][7] |

Table 4: In Vivo Efficacy of Benzodioxole Derivatives

| Compound | Model | Activity | Outcome | Reference |

| YL201 (8 µM) | Chick Embryo Chorioallantoic Membrane (CAM) | Antitumor | Tumor weight: 8.17 ± 1.17 mg (vs. 14.40 ± 1.05 mg for 5-Fu) | [1] |

| MAZ2 | 4T1 Tumor-bearing mice | Antitumor | 30% and 15% reduction in average tumor weight | [5] |

| Compound IIc | STZ-induced diabetic mice | Hypoglycemic | Blood glucose reduction from 252.2 mg/dL to 173.8 mg/dL | [6][7] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of benzodioxole derivatives is crucial for rational drug design and development. The following diagrams illustrate key signaling pathways targeted by these compounds.

Caption: Benzodioxole-arsenical conjugates inhibit the thioredoxin system, leading to increased ROS and apoptosis.

Caption: Benzodioxole agonists bind to the TIR1 receptor, promoting degradation of Aux/IAA repressors and root growth.

References

- 1. chinbullbotany.com [chinbullbotany.com]

- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model [mdpi.com]

- 3. Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. staff-beta.najah.edu [staff-beta.najah.edu]

- 5. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth [frontiersin.org]

- 7. What are Alpha-amylase inhibitors and how do they work? [synapse.patsnap.com]

- 8. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol and its Relation to MDPV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, a secondary alcohol, and its significant chemical relationship to the potent psychoactive substance 3,4-Methylenedioxypyrovalerone (MDPV). The document details the chemical properties, synthesis protocols, and the metabolic fate of these compounds. A key focus is the role of this compound as a potential synthetic intermediate or metabolite in the context of MDPV. Furthermore, this guide elucidates the pharmacological mechanism of action of MDPV as a dopamine and norepinephrine reuptake inhibitor and explores the downstream signaling pathways affected by its activity. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Logical relationships and signaling cascades are visualized through Graphviz diagrams.

Introduction

This compound is a chemical compound of interest primarily due to its structural relationship with 3,4-Methylenedioxypyrovalerone (MDPV), a potent synthetic cathinone. The 1,3-benzodioxole moiety is a common feature in a variety of psychoactive compounds. Understanding the synthesis and properties of this compound is crucial for forensic analysis, toxicological studies, and the development of potential therapeutic agents. This guide will explore the chemical nexus between this alcohol and its corresponding ketone, 1-(1,3-Benzodioxol-5-yl)pentan-1-one, which serves as a direct precursor in the synthesis of MDPV.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-one, the direct precursor to this compound, is provided in the table below. Data for the alcohol is less readily available in public literature, highlighting the focus on its ketone precursor in the context of MDPV synthesis.

| Property | Value for 1-(1,3-Benzodioxol-5-yl)pentan-1-one |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| CAS Number | 63740-98-7 |

| Appearance | Crystalline solid |

| Boiling Point | 332.6 °C at 760 mmHg |

| Density | 1.135 g/cm³ |

| Flash Point | 146.1 °C |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of its corresponding ketone, 1-(1,3-Benzodioxol-5-yl)pentan-1-one. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.

Experimental Protocol: Reduction of 1-(1,3-Benzodioxol-5-yl)pentan-1-one

-

Dissolution: In a round-bottom flask, dissolve 1.0 gram of 1-(1,3-Benzodioxol-5-yl)pentan-1-one in 20 mL of methanol. Stir the solution at room temperature until the ketone is fully dissolved.

-

Reduction: Cool the solution in an ice bath. Slowly add 0.2 grams of sodium borohydride in small portions over a period of 15 minutes, while continuously stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, carefully add 10 mL of distilled water to quench the excess sodium borohydride.

-

Extraction: Extract the aqueous mixture with three 20 mL portions of diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Synthesis of MDPV from 1-(1,3-Benzodioxol-5-yl)pentan-1-one

The synthesis of MDPV from 1-(1,3-Benzodioxol-5-yl)pentan-1-one involves a two-step process: α-bromination followed by nucleophilic substitution with pyrrolidine.

Experimental Protocol: Synthesis of MDPV

Step 1: α-Bromination of 1-(1,3-Benzodioxol-5-yl)pentan-1-one

-

Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-(1,3-Benzodioxol-5-yl)pentan-1-one in a suitable solvent such as glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in acetic acid to the ketone solution at room temperature. The reaction mixture is stirred until the color of the bromine disappears.

-

Work-up: Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: The organic layer is washed, dried, and the solvent is evaporated to yield 2-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one.

Step 2: Reaction with Pyrrolidine

-

Nucleophilic Substitution: Dissolve the α-bromoketone from Step 1 in a suitable solvent like acetonitrile.

-

Addition of Pyrrolidine: Add an excess of pyrrolidine to the solution and stir the mixture at room temperature.

-

Reaction Completion: The reaction is typically stirred for several hours to ensure complete conversion to MDPV.

-

Isolation: The reaction mixture is then worked up by extraction and purification, often involving conversion to the hydrochloride salt for better stability and handling.

Caption: Synthetic pathway of MDPV from 1-(1,3-benzodioxol-5-yl)pentan-1-one.

Relation of this compound to MDPV

The primary relationship of this compound to MDPV lies in its potential role as a metabolite or a synthetic byproduct. While the direct precursor for MDPV synthesis is the ketone, the reduction of this ketone to the corresponding alcohol is a common biological and chemical transformation.

-

Metabolic Pathway: In vivo, MDPV undergoes metabolism primarily through demethylenation of the methylenedioxy group, followed by hydroxylation and conjugation. While the primary metabolites are 3,4-dihydroxypyrovalerone and 4-hydroxy-3-methoxypyrovalerone, the reduction of the ketone group of MDPV or its metabolites to a secondary alcohol is a plausible metabolic step, although not extensively documented as a major pathway.

-

Synthetic Impurity: In clandestine laboratory settings, incomplete oxidation of a precursor alcohol or the use of reducing agents during purification could potentially lead to the presence of this compound as an impurity in illicit MDPV samples.

Caption: Relationship between this compound and MDPV.

Pharmacology of MDPV

Mechanism of Action

MDPV is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It exhibits high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET), effectively blocking the reuptake of these neurotransmitters from the synaptic cleft.[2] This leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, resulting in enhanced and sustained neurotransmission.[1] MDPV has significantly lower affinity for the serotonin transporter (SERT).[2]

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (IC₅₀) of MDPV for the monoamine transporters.

| Transporter | IC₅₀ (nM) |

| Dopamine Transporter (DAT) | 4.0 - 10.7 |

| Norepinephrine Transporter (NET) | 26 - 50.5 |

| Serotonin Transporter (SERT) | > 3000 |

Signaling Pathways

The inhibition of DAT and NET by MDPV leads to the activation of downstream signaling cascades typically associated with increased dopamine and norepinephrine levels.

Dopamine Transporter (DAT) Inhibition Signaling Pathway:

The blockage of DAT by MDPV results in an accumulation of dopamine in the synaptic cleft, leading to the prolonged activation of postsynaptic dopamine receptors (D1 and D2). This activation triggers downstream signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC), which in turn modulate the activity of various downstream effectors, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and neuronal plasticity.

References

The Pharmacophore of the Methylenedioxyphenyl Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methylenedioxyphenyl (MDP) group, a five-membered dioxole ring fused to a benzene ring, is a prevalent structural motif in numerous naturally occurring and synthetic compounds. Its presence significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule, making it a critical consideration in drug design and development. This technical guide provides a comprehensive investigation into the pharmacophore of the MDP group, with a primary focus on its well-established role as a potent inhibitor of cytochrome P450 (CYP450) enzymes, alongside an exploration of its interactions with other key signaling pathways.

Core Pharmacophoric Activity: Mechanism-Based Inhibition of Cytochrome P450

The most defining pharmacophoric characteristic of the MDP group is its ability to act as a mechanism-based inhibitor of various CYP450 isoforms.[1][2][3] This inhibition is not a simple competitive interaction but a time- and NADPH-dependent process that leads to a quasi-irreversible inactivation of the enzyme.[4][5]

The underlying mechanism involves the metabolic activation of the MDP moiety by the CYP450 enzyme itself. The methylene bridge of the dioxole ring is oxidized, leading to the formation of a highly reactive carbene intermediate. This carbene then complexes with the ferrous iron of the heme prosthetic group within the CYP450 active site, forming a stable, yet slowly reversible, metabolic-intermediate complex (MIC).[3][4] The formation of this MIC effectively sequesters the enzyme in an inactive state, preventing it from metabolizing other substrates.[3] This process is characterized by a distinctive spectral absorbance peak at approximately 455 nm.[4][5]

Signaling Pathway of CYP450 Inhibition

The interaction of an MDP-containing compound with a CYP450 enzyme and its subsequent inactivation can be visualized as a multi-step pathway.

Quantitative Analysis of CYP450 Inhibition

The inhibitory potency of MDP-containing compounds varies depending on the specific compound and the CYP450 isoform. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the maximal rate of inactivation (kinact). Below are tables summarizing these values for a selection of MDP-containing compounds.

Table 1: Inhibition of CYP3A4 by Methylenedioxyphenyl-Containing Lignans

| Compound | Type of Inhibition | Apparent Ki (µM) | Apparent KI (µM) | kinact (min-1) | Reference |

| (-)-Clusin | Mixed | 1.96 - 4.07 | 0.082 | 0.253 | [4] |

| (-)-Dihydroclusin | Mixed | 1.96 - 4.07 | 0.054 | 0.310 | [4] |

| (-)-Yatein | Mixed | 1.96 - 4.07 | 0.373 | 0.225 | [4] |

| (-)-Hinokinin | Mixed | 1.96 - 4.07 | - | 0.320 | [4] |

| (-)-Dihydrocubebin | Mixed | 1.96 - 4.07 | - | - | [4] |

Table 2: Inhibition of Various CYP450 Isoforms by Safrole

| CYP Isoform | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference |

| CYP1A2 | Competitive | < 20 | - | [6] |

| CYP2A6 | Non-competitive | < 20 | - | [6] |

| CYP2E1 | Non-competitive | < 20 | - | [6] |

| CYP3A4 | - | > 20 | - | [6] |

| CYP2D6 | - | > 20 | - | [6] |

Table 3: Inhibition of CYP2D6 by Methylenedioxy-Derived Designer Drugs

| Compound | IC50 (µM) | Reference |

| MDAI | 1-10 | [7] |

| 5,6-MD-DALT | 1-10 | [7] |

| Beta-keto compounds | 1-10 | [7] |

Structure-Activity Relationships (SAR)

The inhibitory activity of MDP-containing compounds is intrinsically linked to the MDP moiety itself. However, the nature and position of substituents on the aromatic ring and any associated side chains can significantly modulate this activity.

-

Substituents on the Aromatic Ring: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the electronic properties of the MDP group and, consequently, its interaction with the CYP450 active site. For instance, studies on safrole derivatives have shown that the addition of nitro and hydroxyl groups can enhance cytotoxic effects on cancer cell lines.[8]

-

Side Chain Modifications: The length and composition of side chains attached to the MDP-containing scaffold can affect the compound's affinity for the enzyme's active site. For example, in a series of synthetic 4-n-alkoxymethylenedioxybenzene derivatives, the optimal alkoxy chain length for MIC formation with P450 was found to be approximately five or six carbon atoms.[9]

Beyond CYP450: Modulation of Other Signaling Pathways

While CYP450 inhibition is the most prominent pharmacophoric feature of the MDP group, evidence suggests its involvement in other biological pathways.

Neurotransmitter Pathway Modulation

Certain MDP-containing compounds, most notably 3,4-methylenedioxymethamphetamine (MDMA), have been shown to interact with neurotransmitter systems.[10] MDMA is known to increase the extracellular levels of serotonin, and to a lesser extent, dopamine and norepinephrine.[11] This is primarily achieved through its interaction with the serotonin transporter (SERT), leading to an efflux of serotonin into the synaptic cleft.[10] This modulation of neurotransmitter signaling is believed to be a key contributor to the psychoactive effects of MDMA.[11]

Interaction with Nuclear Receptors

Some MDP-containing compounds have been found to interact with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. For example, MDMA has been shown to inhibit the activation of the pregnane X receptor (PXR).[12] PXR is a key regulator of the expression of several drug-metabolizing enzymes, including CYP3A4.[12] By inhibiting PXR, MDP compounds can indirectly affect the metabolism of other drugs.

Experimental Protocols for Investigating the MDP Pharmacophore

The primary experimental approach to characterizing the pharmacophore of the MDP group involves in vitro assays to determine its inhibitory effects on CYP450 enzymes. The time-dependent inhibition (TDI) IC50 shift assay is a standard method for this purpose.[4][13][14]

General Protocol for Time-Dependent CYP450 Inhibition Assay

-

Preparation of Reagents:

-

Pooled human liver microsomes (HLMs) are used as the source of CYP450 enzymes.[15][16][17]

-

An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required to support CYP450 activity.[13]

-

A specific probe substrate for the CYP450 isoform of interest is selected (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).[16]

-

The MDP-containing test compound is dissolved in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

The assay is typically performed in a 96-well plate format.[4][16]

-

Three sets of incubations are prepared:

-

0-minute pre-incubation: Test compound, HLMs, and buffer are incubated for 0 minutes before the addition of the NADPH-regenerating system and probe substrate. This determines direct inhibition.[13][18]

-

30-minute pre-incubation without NADPH: Test compound, HLMs, and buffer are pre-incubated for 30 minutes. The probe substrate is then added, followed by the NADPH-regenerating system to initiate the reaction. This serves as a control for non-NADPH-dependent inhibition.[13][18][19]

-

30-minute pre-incubation with NADPH: Test compound, HLMs, buffer, and the NADPH-regenerating system are pre-incubated for 30 minutes to allow for mechanism-based inactivation. The probe substrate is then added to measure the remaining enzyme activity.[13][18][19]

-

-

-

Reaction Termination and Analysis:

-

The enzymatic reaction is terminated by the addition of a quenching solution (e.g., acetonitrile).[16]

-

The samples are then centrifuged to pellet the protein.

-

The supernatant, containing the metabolite of the probe substrate, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][20]

-

-

Data Analysis:

-

The amount of metabolite formed is quantified.

-

IC50 values are calculated by plotting the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration.[7]

-

A significant decrease in the IC50 value in the 30-minute pre-incubation with NADPH compared to the other conditions indicates time-dependent inhibition.[13]

-

Experimental Workflow Diagram

Conclusion

The methylenedioxyphenyl group constitutes a significant pharmacophore, primarily characterized by its capacity for mechanism-based inhibition of cytochrome P450 enzymes. This property, while potentially leading to drug-drug interactions, can also be strategically employed in drug design. Furthermore, the emerging understanding of the MDP group's interactions with other signaling pathways, such as neurotransmitter systems and nuclear receptors, underscores the need for a comprehensive evaluation of its pharmacodynamic profile during the drug development process. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of the pharmacophoric properties of MDP-containing compounds, enabling a more informed approach to the design and development of safer and more effective therapeutics.

References

- 1. bioivt.com [bioivt.com]

- 2. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]

- 5. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MDMA (3,4-methylenedioxymethamphetamine)-mediated distortion of somatosensory signal transmission and neurotransmitter efflux in the ventral posterior medial thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MDMA modulates human sensorimotor cortical pathways during gentle touch - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

- 14. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 16. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. criver.com [criver.com]

- 18. bioivt.com [bioivt.com]

- 19. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes & Protocols: Synthesis of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the secondary alcohol, 1-(1,3-benzodioxol-5-yl)pentan-1-ol, through the reduction of its ketone precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one. The benzodioxole moiety is a significant pharmacophore in medicinal chemistry, making the synthesis of its derivatives a key focus in research.[1] The ketone precursor is a known intermediate in the synthesis of compounds such as methylenedioxypyrovalerone (MDPV).[1][2][3] This guide outlines three common and effective reduction methodologies: sodium borohydride reduction, lithium aluminum hydride reduction, and catalytic hydrogenation. Quantitative data is summarized for easy comparison, and detailed, step-by-step protocols are provided for researchers, scientists, and professionals in drug development.

Overview of Synthetic Pathways

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[4] For the reduction of an aryl alkyl ketone like 1-(1,3-benzodioxol-5-yl)pentan-1-one, several reliable methods are available. The choice of method often depends on factors such as scale, desired selectivity, available equipment, and safety considerations.

-

Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common sources of hydride ions (H⁻) for reducing carbonyl groups.[5] NaBH₄ is a milder, more selective reagent that can be used in protic solvents like methanol or ethanol.[6][7] In contrast, LiAlH₄ is a much stronger reducing agent capable of reducing a wider range of functional groups but requires anhydrous aprotic solvents (e.g., THF, diethyl ether) and a more cautious workup procedure.[5][8]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), to reduce the ketone.[9][10] It is a clean and efficient method, often favored in industrial applications for its atom economy, though it requires specialized equipment for handling hydrogen gas.[11]

-

Transfer Hydrogenation: This technique offers a safer alternative to using gaseous hydrogen. It involves transferring hydrogen from a donor molecule (e.g., isopropanol, formic acid) to the ketone, mediated by a transition metal catalyst.[4][12]

Comparison of Reduction Methods

The following table summarizes the key parameters and typical outcomes for the selected reduction methods applicable to 1-(1,3-benzodioxol-5-yl)pentan-1-one.

| Method | Reagents & Catalyst | Solvent | Temperature | Typical Yield | Key Considerations & Safety |

| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to Room Temp | >90% | Mild and selective for aldehydes/ketones.[7] Generates flammable hydrogen gas upon contact with acid. Standard laboratory setup is sufficient. |

| Lithium Aluminum Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | 0 °C to Reflux | >95% | Highly reactive and non-selective; reduces esters, amides, etc.[5][13] Reacts violently with water. Requires strictly anhydrous conditions and careful quenching.[8] |

| Catalytic Hydrogenation | Hydrogen Gas (H₂), 10% Palladium on Carbon (Pd/C) | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Room Temp | >95% | Highly efficient and clean.[11] Requires specialized pressure equipment. The Pd/C catalyst can be pyrophoric. Risk of hydrogen explosion.[10] |

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound is illustrated below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Sodium Borohydride Reduction